molecular formula C11H14BrNO2 B2544310 C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine CAS No. 1084953-24-1

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine

Cat. No. B2544310
M. Wt: 272.142
InChI Key: KDYUHYKXXIHXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine is a compound that features an oxetane ring, a structural motif known for its presence in various natural products and pharmaceuticals, such as the anti-cancer drug Taxol. Oxetanes, particularly those substituted at the C(3) position, are valuable in drug discovery and synthesis due to their ability to act as liponeutral surrogates for other structural motifs and their lack of chirality, which avoids the introduction of a new stereocenter in drug analogs .

Synthesis Analysis

The synthesis of C(3)-substituted oxetanes, such as the one , typically involves the coupling of a reactive group on the oxetane with another reactive site. This process must be selective and yield high results to be effective for pharmaceutical applications. A related compound, O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine, was synthesized from commercially available 3-bromomethyl-3-methyloxetane in a two-step process. The first step involved treating the starting material with N-hydroxyphthalimide and K2CO3 in DMF to yield an intermediate product, which was then used in the next step without purification. The synthesis emphasizes the importance of removing residual solvents like DMF to avoid detrimental effects on the yield .

Molecular Structure Analysis

The molecular structure of compounds related to C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine is crucial for their potential biomedical applications. For instance, the structure of a synthesized compound from a related study was confirmed using elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, as well as X-ray analysis. These techniques ensure the accurate determination of the molecular structure, which is essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine and related compounds is of significant interest in the context of biomedical applications. For example, the electrochemically induced multicomponent transformation involving a related compound demonstrated the ability to yield a new compound with potential for regulating inflammatory diseases. Such reactions are carefully investigated to optimize yields and ensure the formation of the desired products for further application in drug discovery and development .

Physical and Chemical Properties Analysis

The physical and chemical properties of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine are not directly detailed in the provided papers. However, the properties of oxetane derivatives are generally characterized by their stability, reactivity, and potential to form polyether glycols upon polymerization. These properties are influenced by the substituents on the oxetane ring and the overall molecular structure, which can be tailored for specific applications in pharmaceuticals and polymers . Docking studies and other computational methods can be used to predict the behavior of such compounds in biological systems, as was done for a related compound in the regulation of inflammatory diseases .

Scientific Research Applications

Neurochemical Effects and Neurotoxicity

Research has explored the neurochemical effects and potential neurotoxicity of MDMA (3,4-methylenedioxymethamphetamine), a compound related to C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine, focusing on its impact on serotonergic and dopaminergic systems. MDMA is known to induce a biphasic response involving acute and long-term effects on neurotransmitter release, particularly serotonin (5-HT) and dopamine (DA). Acute effects include significant release of these neurotransmitters, contributing to MDMA's psychological effects, while long-term exposure may result in neurotoxicity to 5-HT neurons (McKenna & Peroutka, 1990). Studies suggest that MDMA's neurotoxic effects are associated with long-lasting alterations in neurochemistry, impacting behavioral and physiological functions (Battaglia, Zaczek, & Souza, 1990).

Pharmacological Mechanisms and Safety

MDMA-assisted psychotherapy has been investigated for its potential to treat various psychiatric conditions, such as posttraumatic stress disorder (PTSD), anxiety, and alcohol use disorder. MDMA's pharmacological mechanisms include the release of neurotransmitters that enhance emotional and social processing, suggesting its potential for therapeutic use. However, the safety and efficacy of MDMA therapy are contingent upon controlled clinical trials and an understanding of its neurotoxic potential (Sessa, Higbed, & Nutt, 2019).

Safety And Hazards

The safety information available indicates that “C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken when handling this compound.

properties

IUPAC Name

[3-[(4-bromophenoxy)methyl]oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYUHYKXXIHXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine

CAS RN

1084953-24-1
Record name {3-[(4-bromophenoxy)methyl]oxetan-3-yl}methanamine
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